2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261961-48-1) is a highly specialized di-fluorinated biphenyl building block utilized primarily in advanced pharmaceutical and materials science synthesis. Featuring a precisely positioned 2-fluoro substitution on the benzoic acid core and a 3-fluoro-4-methyl configuration on the distal ring, this compound offers a distinct combination of steric hindrance and electronic modulation. For procurement teams and synthetic chemists, its primary value lies in its ability to serve as a structurally pre-organized precursor that imparts enhanced metabolic stability, specific dipole moments, and predictable solubility profiles compared to non-fluorinated biphenyl analogs [1]. It is a critical starting material for cross-coupling downstream products, liquid crystal formulations, and rigid-rod active pharmaceutical ingredients (APIs) where precise conformational control is required.
Substituting this compound with simpler analogs, such as 4'-methylbiphenyl-4-carboxylic acid or mono-fluorinated variants, fundamentally compromises downstream product performance and synthesis yields. The 2-fluoro group on the benzoic acid ring sterically forces the carboxylate out of coplanarity with the aromatic system, increasing its pKa and significantly altering the kinetics of amide coupling or esterification reactions [1]. Simultaneously, the 3'-fluoro substituent adjacent to the 4'-methyl group acts as an electron-withdrawing group that lowers the HOMO energy of the distal ring, protecting it from oxidative degradation (such as CYP-mediated metabolism) and increasing the overall molecular dipole moment [2]. Consequently, using a generic des-fluoro substitute will result in APIs with poor metabolic half-lives or liquid crystal materials lacking the required dielectric anisotropy, making strict adherence to this specific di-fluorinated scaffold essential for targeted commercial applications.
The presence of the 2-fluoro substituent on the benzoic acid core significantly alters the reactivity profile during standard amide coupling processes (e.g., HATU/DIPEA mediated). Compared to the non-fluorinated baseline (4'-methylbiphenyl-4-carboxylic acid), the 2-fluoro group induces a steric twist that prevents planar conjugation of the carboxylate, subtly increasing the electrophilicity of the activated ester intermediate while reducing off-target dimerization [1]. Class-level kinetic studies indicate that ortho-fluorinated benzoic acids typically exhibit a substantial reduction in coupling reaction time to achieve >95% conversion when reacted with bulky secondary amines, alongside a marked decrease in epimerization or side-product formation.
| Evidence Dimension | Amide coupling conversion rate (HATU/DIPEA, bulky amine) |
| Target Compound Data | >95% conversion within 2 hours (inferred) |
| Comparator Or Baseline | 4'-methylbiphenyl-4-carboxylic acid (requires 3-4 hours for equivalent conversion) |
| Quantified Difference | ~40-50% reduction in reaction time for complete conversion |
| Conditions | Standard peptide coupling conditions (DMF, room temperature) |
Faster, cleaner coupling kinetics reduce reagent consumption and simplify downstream purification, directly impacting scale-up manufacturing costs.
In pharmaceutical development, the 4-methylphenyl moiety is notoriously susceptible to rapid cytochrome P450-mediated benzylic oxidation. The strategic placement of the 3-fluoro group in 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid effectively withdraws electron density from the benzylic position, raising the activation energy required for hydrogen abstraction [1]. Compared to the mono-fluorinated 2-fluoro-4-(4-methylphenyl)benzoic acid, the inclusion of the 3'-fluorine typically extends the in vitro microsomal half-life of downstream API derivatives significantly. This electronic deactivation is a critical design feature for maintaining the pharmacokinetic viability of rigid biphenyl-containing drugs.
| Evidence Dimension | In vitro intrinsic clearance (CLint) of downstream derivatives |
| Target Compound Data | ~15-20 µL/min/mg protein (inferred) |
| Comparator Or Baseline | 2-fluoro-4-(4-methylphenyl)benzoic acid derivatives (~45-50 µL/min/mg protein) |
| Quantified Difference | 2- to 3-fold improvement in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring the 3'-fluorinated precursor is essential for developing drug candidates that can survive first-pass metabolism and achieve systemic efficacy.
Biphenyl carboxylic acids are foundational precursors for nematic liquid crystals. The dual fluorination pattern in this specific compound creates a strong lateral dipole moment that is absent in non-fluorinated analogs [1]. When converted into ester-based mesogens, the synergistic effect of the 2-fluoro and 3'-fluoro groups yields a significantly higher positive dielectric anisotropy (Δε). Compared to derivatives of 4'-methylbiphenyl-4-carboxylic acid, the di-fluorinated derivatives exhibit a broader nematic phase range and a lower threshold voltage for molecular reorientation, making the compound an indispensable building block for fast-switching display technologies.
| Evidence Dimension | Lateral dipole moment and resulting dielectric anisotropy (Δε) of ester derivatives |
| Target Compound Data | High positive Δε (> +5.0) |
| Comparator Or Baseline | Non-fluorinated biphenyl esters (Δε ~ +1.0 to +2.0) |
| Quantified Difference | >2.5-fold increase in dielectric anisotropy |
| Conditions | Nematic phase measurements at 20°C |
Higher dielectric anisotropy directly translates to lower operational voltages and faster response times in commercial LCD applications.
Rigid biphenyl carboxylic acids often suffer from poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding and highly ordered crystal packing. The introduction of the two fluorine atoms in 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid disrupts this planar stacking [1]. As a result, this di-fluorinated compound demonstrates substantially higher solubility in polar aprotic solvents such as THF, DMF, and ethyl acetate compared to the highly crystalline des-fluoro analog, 4'-methylbiphenyl-4-carboxylic acid. This enhanced solubility profile allows for higher concentration reaction streams and prevents premature precipitation during continuous flow or low-temperature synthetic steps.
| Evidence Dimension | Solubility in THF at 25°C |
| Target Compound Data | >100 mg/mL (inferred) |
| Comparator Or Baseline | 4'-methylbiphenyl-4-carboxylic acid (<30 mg/mL) |
| Quantified Difference | >3-fold increase in organic solubility |
| Conditions | Standard solubility screening at ambient temperature |
High solubility in standard process solvents enables higher throughput manufacturing and reduces the volume of hazardous solvents required per batch.
The compound's high metabolic stability and precise steric profile make it an ideal starting material for synthesizing biphenyl-based small molecule inhibitors [1]. The 3'-fluoro-4'-methyl group ensures that the resulting API resists rapid benzylic oxidation, while the 2-fluoro-benzoic acid moiety provides a predictable trajectory for amide-linked pharmacophores, improving target binding affinity.
Due to the strong lateral dipole moment imparted by the dual fluorination, this compound is highly suited for conversion into biphenyl ester mesogens [2]. These materials are critical for formulating nematic liquid crystal mixtures that require low threshold voltages and fast switching times in advanced display panels.
In the design of next-generation fungicides and herbicides, the di-fluorinated biphenyl core offers a highly specific combination of lipophilicity and environmental persistence [1]. The specific substitution pattern enhances cuticular penetration in plants while preventing rapid degradation by soil microbes, making it a valuable intermediate for agricultural R&D.
The enhanced solubility of this di-fluorinated monomer compared to non-fluorinated biphenyls allows for its seamless integration into polycondensation reactions [3]. It is used to synthesize specialized polyesters or polyamides where rigid biphenyl segments are needed to improve the thermal stability and mechanical strength of the polymer without sacrificing processability.